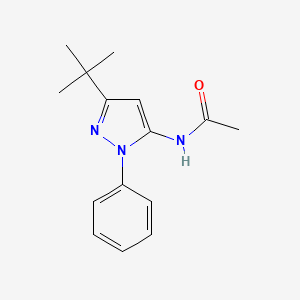
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide, commonly known as TPPB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. TPPB belongs to the class of pyrazole derivatives and has been found to have several biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
TPPB has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain sensation and inflammation. TPPB has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of TPPB is primarily through the inhibition of TRPV1 channels and PKC activity. TRPV1 channels are involved in the perception of pain and inflammation, and their inhibition by TPPB has been found to reduce pain and inflammation in various animal models. PKC activity is involved in various cellular processes, and its inhibition by TPPB has been found to have anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
TPPB has been found to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in various animal models. TPPB has also been found to have anti-tumor effects in various cancer cell lines. Additionally, TPPB has been found to have anti-oxidant and anti-inflammatory effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
TPPB has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, TPPB also has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, TPPB has been found to have some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of TPPB. One potential direction is the development of more potent and selective inhibitors of TRPV1 channels and PKC activity. Another potential direction is the study of TPPB in combination with other therapeutic agents for the treatment of various diseases. Additionally, the study of TPPB in various animal models and clinical trials can provide further insight into its potential therapeutic applications.
Synthesemethoden
The synthesis of TPPB is a multi-step process that involves the reaction of tert-butyl hydrazine with 2-acetylphenylboronic acid to form 5-tert-butyl-2-phenylpyrazole-3-carboxylic acid. This intermediate is then converted to TPPB by reacting it with acetic anhydride and triethylamine. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11(19)16-14-10-13(15(2,3)4)17-18(14)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQQVUPNRODVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-phenylpyrazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7546744.png)

![1-(4-Chlorophenyl)-3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]urea](/img/structure/B7546750.png)
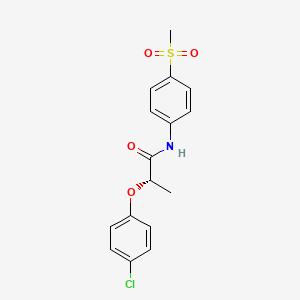
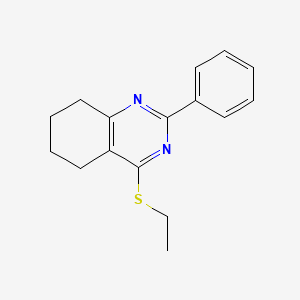
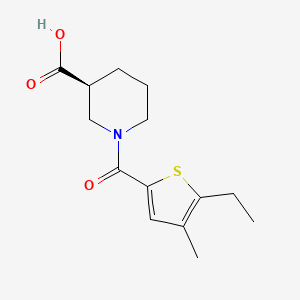
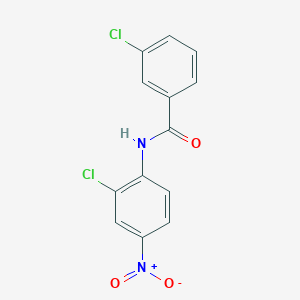
![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![4-chloro-N-[(2S)-2-hydroxy-2-(4-methylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7546807.png)

![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)

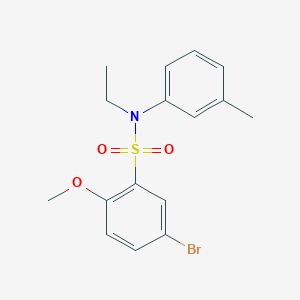
![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)